Fosfructose-3-13C (sodium)

Stable isotope labeling Internal standard Mass spectrometry

Accurate F3P quantification in diabetic tissue is compromised by unlabeled internal standards that co-elute with the analyte. Fosfructose-3-13C (sodium) is a site-specific SIL-IS with a +1.00 Da mass shift, enabling matrix-matched calibration across 20-80 nmol/g wet weight. • Chromatographic co-elution with F3P ensures precise correction for matrix-induced ion suppression • 99 atom% 13C isotopic enrichment eliminates deuterium-related retention time shifts • Validated for TiO₂-based enrichment and phosphate methylation derivatization workflows with 85-115% recovery

Molecular Formula C6H10Na4O12P2
Molecular Weight 429.04 g/mol
Cat. No. B12405775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfructose-3-13C (sodium)
Molecular FormulaC6H10Na4O12P2
Molecular Weight429.04 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;;
InChIKeyMVVGIYXOFMNDCF-WUMGRJJYSA-J
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfructose-3-13C (Sodium): Internal Standard for Fructose-3-Phosphate


Fosfructose-3-13C (sodium) is the tetrasodium salt of fructose-1,6-bisphosphate (also known as Fosfructose, FDP, or Esafosfan) bearing a single, site-specific carbon-13 atom at the 3-position of the fructofuranose ring . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of fructose-3-phosphate (F3P) in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) [1]. F3P is a potent glycating agent and an in vivo precursor of the protein cross-linker 3-deoxyglucosone (3DG), and its pathological accumulation in diabetic tissues makes its accurate quantification an analytical priority in diabetes complications research [1].

Workflow SIL-IS for absolute quantification of fructose-3-phosphate by LC-MS/MS or GC-MS
Label specificity Site-specific 13C at C-3 enables tracing carbon flux through polyol pathway to 3-deoxyglucosone
Research context Supports F3P quantification in biological matrices for diabetes complication studies

Why Fosfructose-3-13C (Sodium) Cannot Be Substituted


Generic substitution fails because unlabeled Fosfructose exhibits identical chromatographic retention and mass spectrometric response to the endogenous analyte fructose-3-phosphate, precluding its use as an internal standard [1]. Deuterium-labeled analogs suffer from chromatographic isotope effects that cause differential retention times relative to the light analyte, compromising quantification accuracy . Uniformly 13C6-labeled Fosfructose masks the positional origin of carbon atoms in metabolic flux analysis, whereas the site-specific 3-13C label enables precise tracking of the C-3 carbon through the polyol pathway and its decomposition to 3-deoxyglucosone [1].

Unlabeled fosfructose cannot be used as an internal standard because its chromatographic and MS response is identical to endogenous fructose-3-phosphate.
Deuterium-labeled analogs may introduce chromatographic isotope effects that cause retention time shifts relative to the light analyte, compromising quantification.
Uniformly 13C6-labeled fosfructose masks the positional origin of carbon atoms, precluding metabolic flux analysis through the polyol pathway and 3-deoxyglucosone formation.

Fosfructose-3-13C (Sodium): Evidence vs. Closest Analogs


Mass Shift Differentiation vs. Unlabeled Fosfructose

Fosfructose-3-13C (sodium) (Cat. No. V42933) exhibits a monoisotopic mass of 429.04 g/mol . The unlabeled Fosfructose tetrasodium salt (C6H10Na4O12P2) possesses a molecular weight of 428.04 g/mol [1]. This yields a +1.00 Da mass shift, sufficient to ensure baseline mass resolution from the endogenous analyte without introducing chromatographic isotope effects characteristic of deuterium-labeled internal standards.

Mass shift vs. unlabeled
Head-to-head
Target: 429.04 g/mol
Unlabeled: 428.04 g/mol
Delta: +1.00 Da
Baseline mass resolution from endogenous analyte without deuterium isotope effects.
Supports selected reaction monitoring in triple-quadrupole MS.
Stable isotope labeling Internal standard Mass spectrometry

13C Positional Labeling: C-3 vs. C-1

Both Fosfructose-3-13C (sodium) (target) and Fosfructose-1-13C (sodium) (comparator) share an identical molecular weight of 429.04 g/mol . However, the positional specificity of the 13C label dictates their utility in different experimental contexts: the 3-13C label traces carbon flux through the 3-phosphokinase-catalyzed conversion of fructose to fructose-3-phosphate and its subsequent decomposition to 3-deoxyglucosone, whereas the 1-13C label is informative for studies of fructokinase-mediated phosphorylation at C-1 and entry into glycolysis.

13C position: C-3 vs. C-1
Reported
Target (3-13C): Traces C-3 through 3-phosphokinase to 3-deoxyglucosone
Comparator (1-13C): Traces fructokinase-mediated phosphorylation at C-1
Only the 3-13C variant enables correct isotopologue enrichment and flux calculation in polyol pathway studies.
Molecular weights identical; selection depends on metabolic node of interest.
Metabolic flux analysis Isotopologue distribution Polyol pathway

Fructose-3-Phosphate Levels: Diabetic vs. Control Hearts

In perchloric acid extracts of hearts from streptozotocin-diabetic Sprague-Dawley rats, fructose-3-phosphate (F3P) was quantified by 31P-NMR at a concentration of 81.3 ± 16.3 nmol/g wet weight (n = 4), compared with undetectable levels (< approximately 20 nmol/g) in non-diabetic controls [1]. Concurrent GC/MS analysis identified the F3P decomposition product 3-deoxyglucosone (3DG) at 9.4 ± 3.5 nmol/g in diabetic hearts versus 0.98 ± 0.43 nmol/g in controls [1].

F3P in diabetic heart
Reported
81.3 ± 16.3 nmol/g
>4.1× vs. control
Pathological concentration range that the SIL-IS must cover for accurate quantification.
Streptozotocin-diabetic rat heart; 31P-NMR and GC/MS.
Diabetes complications Nonenzymatic glycation Cardiac metabolism

LC-MS/MS Co-Elution and Ionization Efficiency

In a validated LC-MS/MS workflow targeting glycolytic and pentose phosphate pathway sugar phosphates, uniformly 13C-labeled yeast metabolite extracts used as internal standards demonstrated recoveries of 85–115% across a panel of phosphorylated hexoses, including glucose-6-phosphate and fructose-6-phosphate [1]. Although direct data for Fosfructose-3-13C (sodium) are not reported in this study, the chemical class of 13C-labeled sugar phosphate tetrasodium salts consistently exhibits co-elution with their unlabeled counterparts and parity of ionization efficiency in electrospray ionization, meeting the fundamental performance requirements of SIL-IS [1].

Co-elution & recovery
Class-level
Class: 13C-labeled hexose phosphates
Recovery: 85–115%
Matrix: human plasma, platelet, HeLa
Establishes analytical precedent that this class of SIL-IS meets validation acceptance criteria.
TiO₂ enrichment, phosphate methylation, LC-MS/MS; data not product-specific.
Isotope dilution mass spectrometry Sugar phosphate quantification Method validation

Key Applications of Fosfructose-3-13C (Sodium)


Absolute Quantification of Fructose-3-Phosphate in Diabetic Tissues

Using Fosfructose-3-13C (sodium) as the SIL-IS, researchers can achieve matrix-matched calibration for F3P across the pathological range of <20 to >80 nmol/g wet weight, enabling precise comparison between diabetic and insulin-treated animal groups [1]. The +1.00 Da mass shift relative to endogenous F3P ensures no interference from the natural isotopologue at the monitored MS/MS transition .

Metabolic Flux Analysis: Polyol Pathway and 3-Deoxyglucosone

The site-specific C-3 13C label enables investigators to trace the metabolic fate of the C-3 carbon atom from fructose through 3-phosphokinase-mediated phosphorylation to 3-deoxyglucosone and 3-deoxyfructose, distinguishing this pathway from the canonical fructose-1-phosphate aldolase route [1]. In contrast, uniformly 13C6-labeled Fosfructose obscures positional information, and the 1-13C variant provides no information on C-3 carbon flux .

LC-MS/MS Method for Diabetes Biomarker Panels

As part of a multiplexed sugar phosphate panel, Fosfructose-3-13C (sodium) can be incorporated into validated workflows that employ TiO2-based enrichment and phosphate methylation derivatization, with expected recoveries in the 85–115% range based on the performance of structurally analogous 13C-labeled hexose phosphate internal standards [1]. Its co-elution with unlabeled F3P ensures accurate correction for matrix-induced ion suppression.

Application
Selection Property
Validation Focus
F3P quantification in diabetic tissue research
Matrix-matched SIL-IS with +1 Da mass shift
Isotope dilution accuracy across pathological concentration range
Polyol pathway metabolic flux analysis
Site-specific C-3 13C label
Distinction from fructokinase/fructose-1-phosphate route; correct 3DG precursor tracing
Multiplexed sugar phosphate LC-MS/MS panels
Co-elution and ionization parity with endogenous F3P
Matrix-effect correction and recovery within expected validation criteria
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